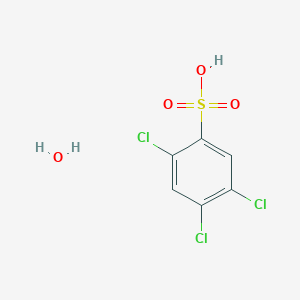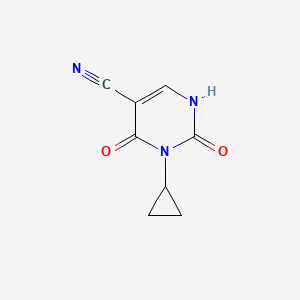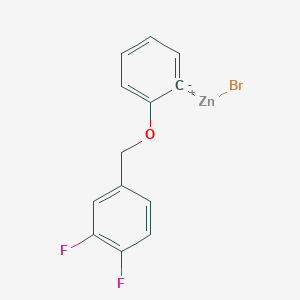
2-(3',4'-DifluorobenZyloxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in THF, a common solvent in organic chemistry, which helps to stabilize the organozinc reagent and facilitate its use in various reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide typically involves the reaction of 2-(3’,4’-Difluorobenzyloxy)bromobenzene with zinc in the presence of a catalyst. The reaction is carried out in THF to ensure the solubility of the reactants and the stability of the product. The general reaction scheme is as follows:
2-(3’,4’-Difluorobenzyloxy)bromobenzene+Zn→2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of high-purity zinc and controlled reaction conditions, such as temperature and pressure, are crucial for the efficient production of 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide.
Chemical Reactions Analysis
Types of Reactions: 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium or Nickel Catalysts: These are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in a Negishi coupling reaction with an aryl halide, the product would be a biaryl compound.
Scientific Research Applications
Chemistry: 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide is widely used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules that can serve as potential drug candidates. Its ability to form carbon-carbon bonds makes it a versatile tool in the development of new therapeutic agents.
Industry: In the chemical industry, 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide is used in the production of fine chemicals and intermediates for various applications, including materials science and polymer chemistry.
Mechanism of Action
The mechanism by which 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Comparison with Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- 4-Fluorophenylzinc bromide
Comparison: 2-(3’,4’-Difluorobenzyloxy)phenylzinc bromide is unique due to the presence of the difluorobenzyloxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective reactivity is required. Compared to similar compounds, it offers enhanced reactivity and selectivity in certain synthetic applications.
Properties
Molecular Formula |
C13H9BrF2OZn |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
bromozinc(1+);1,2-difluoro-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
BMZFBCVUUPVBKF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)OCC2=CC(=C(C=C2)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


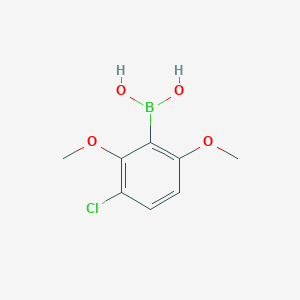

![4-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882233.png)
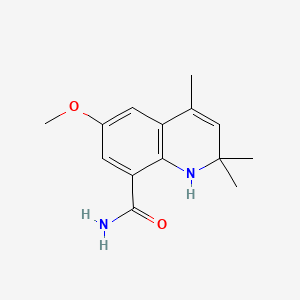
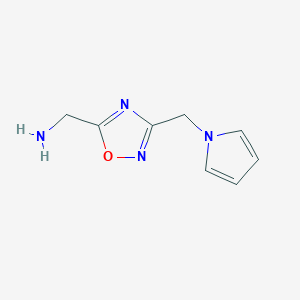

![3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14882249.png)
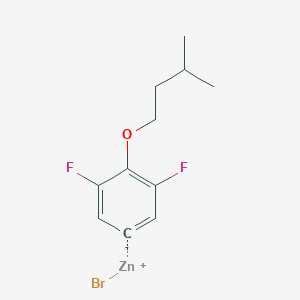
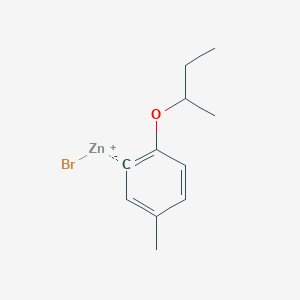

![pentyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B14882272.png)
